molecular formula C12H22N2O B12109244 1-amino-N-cyclohexylcyclopentanecarboxamide

1-amino-N-cyclohexylcyclopentanecarboxamide

Cat. No.: B12109244
M. Wt: 210.32 g/mol
InChI Key: HEJXDJPPNYPWDJ-UHFFFAOYSA-N
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Description

1-Amino-N-cyclohexylcyclopentane-1-carboxamide hydrochloride is a chemical compound with a unique structure that combines a cyclohexyl group and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-N-cyclohexylcyclopentane-1-carboxamide hydrochloride typically involves the amidation of a carboxylic acid substrate with an amine. One common method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as titanium tetrachloride in pyridine at elevated temperatures . This method provides the corresponding amide products in moderate to excellent yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-N-cyclohexylcyclopentane-1-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines to amides.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Amino-N-cyclohexylcyclopentane-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-N-cyclohexylcyclopentane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 1-Amino-N-cyclohexylcyclopentane-1-carboxamide hydrochloride is unique due to its specific combination of a cyclohexyl group and a cyclopentane ring. This structural feature distinguishes it from similar compounds, which may have different ring structures or substituents. The unique structure of this compound can result in distinct chemical properties and biological activities, making it valuable for specific applications.

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

1-amino-N-cyclohexylcyclopentane-1-carboxamide

InChI

InChI=1S/C12H22N2O/c13-12(8-4-5-9-12)11(15)14-10-6-2-1-3-7-10/h10H,1-9,13H2,(H,14,15)

InChI Key

HEJXDJPPNYPWDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2(CCCC2)N

Origin of Product

United States

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